molecular formula C12H10ClF2N3 B11851287 6-(2,3-Difluorophenyl)picolinimidamide hydrochloride CAS No. 1179362-58-3

6-(2,3-Difluorophenyl)picolinimidamide hydrochloride

Cat. No.: B11851287
CAS No.: 1179362-58-3
M. Wt: 269.68 g/mol
InChI Key: LFUBWDHHEFJAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

6-(2,3-Difluorophenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.

Scientific Research Applications

6-(2,3-Difluorophenyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,3-Difluorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

6-(2,3-Difluorophenyl)picolinimidamide hydrochloride can be compared with other similar compounds, such as:

  • 6-(2,3-Difluorophenyl)picolinamide
  • 6-(2,3-Difluorophenyl)picolinic acid
  • 6-(2,3-Difluorophenyl)picolinyl chloride

These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities .

Properties

CAS No.

1179362-58-3

Molecular Formula

C12H10ClF2N3

Molecular Weight

269.68 g/mol

IUPAC Name

6-(2,3-difluorophenyl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H9F2N3.ClH/c13-8-4-1-3-7(11(8)14)9-5-2-6-10(17-9)12(15)16;/h1-6H,(H3,15,16);1H

InChI Key

LFUBWDHHEFJAPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC(=CC=C2)C(=N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.